molecular formula C17H17FN4O B3906415 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide

Cat. No.: B3906415
M. Wt: 312.34 g/mol
InChI Key: MRXKXVTXHKQWKD-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It’s a core framework in a variety of heterocyclic compounds with promising agrochemical, fluorescent, and biological properties . Quinoline is another important heterocyclic compound, often used in medicinal chemistry due to its bioactive properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazole and quinoline groups, as well as the other substituents. Pyrazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic attacks .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many pyrazole and quinoline derivatives have been found to have biological activity, but the exact mechanism would depend on the specific context .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in areas where pyrazole and quinoline derivatives have shown promise, such as medicinal chemistry and agrochemistry .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-3-22-11-12(9-19-22)10-21(2)17(23)15-8-7-13-5-4-6-14(18)16(13)20-15/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXKXVTXHKQWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide
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Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide

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